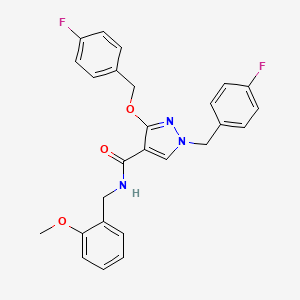

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide

Description

1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a 1H-pyrazole core substituted with two 4-fluorobenzyl groups: one at the N1 position and the other as an ether substituent at C2. The C4 position is functionalized with a carboxamide group linked to a 2-methoxybenzyl moiety. The 4-fluorobenzyl groups enhance lipophilicity and metabolic stability, while the 2-methoxybenzyl substituent may influence binding affinity through electronic and steric effects .

Properties

IUPAC Name |

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3/c1-33-24-5-3-2-4-20(24)14-29-25(32)23-16-31(15-18-6-10-21(27)11-7-18)30-26(23)34-17-19-8-12-22(28)13-9-19/h2-13,16H,14-15,17H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTANFWSVVEKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F2N4O3, with a molecular weight of approximately 372.39 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Androgen Receptor Antagonism : Similar pyrazole derivatives have shown potential as androgen receptor antagonists, which are crucial in the treatment of prostate cancer. For instance, a related compound demonstrated significant antiproliferative activity against LNCaP prostate cancer cells, with an IC50 value indicating effective growth inhibition .

- Anti-inflammatory Activity : Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic effects against inflammatory diseases .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Case Studies

- Prostate Cancer Treatment : A study synthesized a series of pyrazole derivatives, including variations similar to the compound . These derivatives were evaluated for their ability to inhibit prostate-specific antigen (PSA) production in LNCaP cells, revealing promising results that warrant further investigation into their clinical applicability .

- Inflammation Models : In animal models induced with carrageenan, several pyrazole derivatives demonstrated significant reduction in paw edema compared to standard anti-inflammatory drugs like ibuprofen. This suggests that the compound may possess similar therapeutic potential in managing inflammatory responses .

Comparison with Similar Compounds

N-(4-Acetamidophenyl)-1-(4-fluorobenzyl)-3-[(4-fluorobenzyl)oxy]-1H-pyrazole-4-carboxamide

This analog (CAS: 1014069-31-8) replaces the 2-methoxybenzyl group with a 4-acetamidophenyl substituent. However, the bulkier phenyl ring could reduce membrane permeability .

N-(2-Chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Here, the carboxamide is attached to a 2-chlorophenyl group. Chlorine’s higher electronegativity may increase metabolic stability but reduce solubility .

Analogs with Heterocyclic Modifications

N-[1-(4-Fluorobenzyl)-1H-Pyrazol-3-yl]-5-Methyl-3-Phenyl-1,2-Oxazole-4-Carboxamide

This compound replaces the pyrazole’s C3 ether group with a 1,2-oxazole ring fused to a phenyl group. The oxazole’s aromaticity and reduced steric bulk might enhance π-π stacking interactions but decrease conformational flexibility. Biological assays for such analogs often focus on kinase or receptor modulation, though specific data are unavailable here .

1-(7-Chloroquinolin-4-yl)-5-(2,6-Dimethoxyphenyl)-4-Ethyl-1H-Pyrazole-3-Carboxylic Acid

The substitution of the carboxamide with a carboxylic acid and the addition of a quinoline ring significantly alter polarity and metal-binding capacity. Such modifications are common in antimalarial or antibacterial agents, highlighting the pyrazole scaffold’s versatility .

Compounds with Fluorinated Benzyl Groups

3-{3-[(4-Chlorobenzyl)Oxy]Phenyl}-N′-[(E)-(4-Fluorophenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide

This analog replaces the carboxamide with a carbohydrazide group and introduces a 4-chlorobenzyl ether.

4-Methoxy-N-{[1-Methyl-5-Phenoxy-3-(Trifluoromethyl)-1H-Pyrazol-4-yl]Methyl}BenzeneCarboxamide

The trifluoromethyl group at C3 increases electronegativity and metabolic resistance. The phenoxy substituent at C5 introduces steric bulk, which may hinder receptor access but improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.